molecular formula C7H17ClOSi B11910331 4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol CAS No. 18243-97-5

4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol

Cat. No.: B11910331
CAS No.: 18243-97-5
M. Wt: 180.75 g/mol
InChI Key: QZFNUVPHRBVWRF-UHFFFAOYSA-N
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Description

4-((Chloromethyl)dimethylsilyl)butan-1-ol is a chemical compound with the molecular formula C7H17ClOSi It is a silyl ether derivative of butanol, characterized by the presence of a chloromethyl group attached to the silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Chloromethyl)dimethylsilyl)butan-1-ol typically involves the reaction of 4-bromo-1-butanol with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:

4-Bromo-1-butanol+Chloromethyl(dimethyl)silaneNaH4-((Chloromethyl)dimethylsilyl)butan-1-ol\text{4-Bromo-1-butanol} + \text{Chloromethyl(dimethyl)silane} \xrightarrow{\text{NaH}} \text{4-((Chloromethyl)dimethylsilyl)butan-1-ol} 4-Bromo-1-butanol+Chloromethyl(dimethyl)silaneNaH​4-((Chloromethyl)dimethylsilyl)butan-1-ol

Industrial Production Methods

Industrial production methods for 4-((Chloromethyl)dimethylsilyl)butan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

4-((Chloromethyl)dimethylsilyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-((Chloromethyl)dimethylsilyl)butanal or 4-((Chloromethyl)dimethylsilyl)butanone.

    Reduction: Formation of 4-((Methyl)dimethylsilyl)butan-1-ol.

    Substitution: Formation of 4-((Azidomethyl)dimethylsilyl)butan-1-ol or 4-((Cyanomethyl)dimethylsilyl)butan-1-ol.

Scientific Research Applications

4-((Chloromethyl)dimethylsilyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)dimethylsilyl)butan-1-ol involves its ability to undergo various chemical transformations. The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, while the hydroxyl group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Bromomethyl)dimethylsilyl)butan-1-ol
  • 4-((Iodomethyl)dimethylsilyl)butan-1-ol
  • 4-((Methoxymethyl)dimethylsilyl)butan-1-ol

Uniqueness

4-((Chloromethyl)dimethylsilyl)butan-1-ol is unique due to the presence of the chloromethyl group, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the types of reactions it can undergo compared to its bromomethyl and iodomethyl analogs, which are more reactive but less stable.

Properties

CAS No.

18243-97-5

Molecular Formula

C7H17ClOSi

Molecular Weight

180.75 g/mol

IUPAC Name

4-[chloromethyl(dimethyl)silyl]butan-1-ol

InChI

InChI=1S/C7H17ClOSi/c1-10(2,7-8)6-4-3-5-9/h9H,3-7H2,1-2H3

InChI Key

QZFNUVPHRBVWRF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCO)CCl

Origin of Product

United States

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